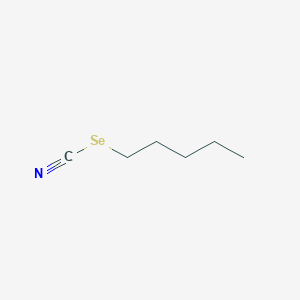
Pentyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl selenocyanate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NSe and its molecular weight is 176.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Pentyl selenocyanate and its derivatives have been investigated for their anticancer activities. Research indicates that selenocyanate compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several selenocyanate derivatives, including this compound, for their antiproliferative effects. The results showed that these compounds had IC50 values below 12 µM against colon (HT-29) and lung (H1299) cancer cell lines, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HT-29 | < 12 |
| This compound | H1299 | < 12 |
Further investigations have highlighted the role of selenium in preventing cancer incidence and blocking tumor metastasis. Selenocyanates are believed to affect various cellular pathways involved in tumor growth and proliferation .
Antibacterial Activity
This compound has also shown promising antibacterial properties. The compound has been tested against multiple bacterial strains, demonstrating effectiveness as an antimicrobial agent.
Case Study: Antibacterial Efficacy
In vitro studies have reported that this compound exhibits significant antibacterial activity against several strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 12.5 |
These findings suggest that this compound could be a valuable candidate in the development of new antibacterial therapies.
Antioxidant Activity
The antioxidant properties of this compound are another area of interest. Selenium-containing compounds are known to scavenge free radicals, contributing to their potential protective effects against oxidative stress.
Case Study: Radical Scavenging Activity
Research has indicated that derivatives of this compound possess significant radical scavenging abilities, which may help mitigate oxidative damage in cells. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a critical role .
Propiedades
Número CAS |
163398-03-6 |
|---|---|
Fórmula molecular |
C6H11NSe |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
pentyl selenocyanate |
InChI |
InChI=1S/C6H11NSe/c1-2-3-4-5-8-6-7/h2-5H2,1H3 |
Clave InChI |
CECRYZRJRPIGMC-UHFFFAOYSA-N |
SMILES |
CCCCC[Se]C#N |
SMILES canónico |
CCCCC[Se]C#N |
Key on ui other cas no. |
163398-03-6 |
Sinónimos |
PENTYLSELENOCYANATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















